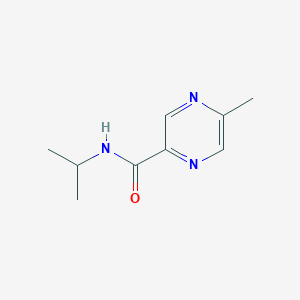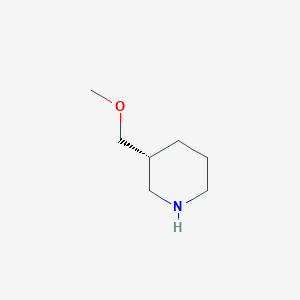![molecular formula C10H15N7S B12271537 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that contains both triazole and thiadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the formation of the triazole and thiadiazole rings followed by their coupling with a piperazine derivative. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Coupling reactions: Coupling of the triazole and thiadiazole rings with piperazine using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.
Applications De Recherche Scientifique
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. These could include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It could modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
DNA/RNA interaction: The compound might interact with nucleic acids, affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
1,2,5-thiadiazole: A basic thiadiazole ring structure that shares some reactivity with the target compound.
Uniqueness
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of triazole and thiadiazole rings in a single molecule, which can confer distinct biological activities and chemical reactivity compared to simpler analogs.
Propriétés
Formule moléculaire |
C10H15N7S |
|---|---|
Poids moléculaire |
265.34 g/mol |
Nom IUPAC |
3-[4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C10H15N7S/c1-15-10(11-8-12-15)7-16-2-4-17(5-3-16)9-6-13-18-14-9/h6,8H,2-5,7H2,1H3 |
Clé InChI |
GNLSRLCBTLMOJR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)CN2CCN(CC2)C3=NSN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271462.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12271479.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271484.png)
![4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12271487.png)
![2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12271493.png)

![2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12271523.png)
![4-[6-(4-{Thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12271527.png)

![7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B12271535.png)
![N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12271536.png)
